5-Amino-3-methylpentanoic acid hydrochloride
Description
Chemical Identity and Classification
This compound is classified as an organic compound belonging to the family of amino acid derivatives and carboxylic acid salts. The compound possesses the molecular formula C₆H₁₄ClNO₂ and exhibits a molecular weight of 167.64 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is 5-amino-3-methylpentanoic acid; hydrochloride, reflecting its structural composition as the hydrochloride salt of the corresponding amino acid. The compound is officially registered under the Chemical Abstracts Service number 1394771-79-9, providing a unique identifier for chemical databases and regulatory purposes.
The structural identity of this compound can be precisely described through its Standard International Chemical Identifier notation: InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H. The corresponding InChI Key, NLFUNLWEGXYWAX-UHFFFAOYSA-N, serves as a condensed representation of the molecular structure. The Simplified Molecular Input Line Entry System representation, CC(CCN)CC(=O)O.Cl, provides additional structural clarity for computational applications. The compound is catalogued in the PubChem database under the Compound Identifier 71756558, facilitating access to comprehensive chemical information.
Physical characterization reveals that this compound typically appears as a powder at room temperature. The compound demonstrates stability under standard storage conditions at room temperature, making it suitable for laboratory applications. The molecular structure encompasses a pentanoic acid backbone with an amino group positioned at the fifth carbon and a methyl substituent at the third carbon, creating a unique branched-chain amino acid derivative when combined with the hydrochloride counterion.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.64 g/mol | |
| CAS Number | 1394771-79-9 | |
| PubChem CID | 71756558 | |
| Physical Appearance | Powder | |
| Storage Temperature | Room Temperature |
Historical Context and Discovery
The development and characterization of this compound emerged from systematic investigations into amino acid derivatives and their potential biological activities. Research conducted in 2013 provided significant insights into the synthesis and evaluation of baclofen homologues, including 5-amino-3-methylpentanoic acid derivatives, as potential gamma-aminobutyric acid receptor agonists. This research represented a crucial milestone in understanding the structure-activity relationships of modified amino acids and their interactions with neurotransmitter receptors.
The synthetic methodology for producing 5-amino-3-methylpentanoic acid derivatives was established through multi-step chemical processes involving cyanoacetic acid as a starting material. The synthetic plan implemented in these studies demonstrated the feasibility of creating structurally modified amino acids through controlled chemical transformations. The research methodology involved the use of catalytic hydrogenation employing 10% palladium on carbon and concentrated hydrochloric acid in 95% ethanol to afford the desired amino acid ester hydrochloride intermediate. Subsequently, hydrolysis using 5 Normal hydrochloric acid under reflux conditions yielded the target this compound compound.
The scientific investigation revealed that the purification of this compound presented challenges when attempted through conventional recrystallization techniques. Researchers addressed this limitation by developing alternative purification strategies involving the derivatization of the amino functionality with lipophilic moieties to facilitate purification through acid-base chemical treatments. This methodological advancement contributed to the broader understanding of amino acid derivative purification and established protocols for handling similar compounds.
The biological evaluation of 5-amino-3-methylpentanoic acid derivatives in the context of gamma-aminobutyric acid receptor research provided valuable data regarding the pharmacological properties of these compounds. The studies utilized tsA201 cells transfected with specific gamma-aminobutyric acid receptor subunits to assess agonistic activity, establishing a foundation for future research into the therapeutic potential of amino acid derivatives. These investigations demonstrated the importance of structural modifications in determining biological activity and contributed to the expanding knowledge base regarding amino acid-based pharmaceuticals.
Position in Amino Acid Chemistry
This compound occupies a distinctive position within the broader classification of amino acid derivatives, specifically as a member of the pentanoic acid family. The compound belongs to the category of straight-chain carboxylic acids with the general formula C₅H₁₀O₂, although its amino and methyl substitutions create a more complex structural profile. Within the hierarchical classification system, pentanoic acids are categorized under carboxylic acids, acids (acyclic), and valerates, positioning this compound as a specialized member of this chemical family.
The structural relationship between this compound and other amino acid derivatives demonstrates the diversity possible within amino acid chemistry through positional and functional group modifications. The presence of the amino group at the fifth carbon position distinguishes this compound from traditional alpha-amino acids, where the amino group is typically located adjacent to the carboxylic acid functionality. This structural arrangement creates unique spatial and electronic properties that influence the compound's chemical behavior and potential biological interactions.
Comparative analysis with related compounds reveals the significance of positional isomerism in amino acid derivatives. For instance, 5-amino-2-methylpentanoic acid hydrochloride, with the molecular formula C₆H₁₄ClNO₂ and molecular weight 167.63 grams per mole, represents a positional isomer where the methyl group is located at the second carbon rather than the third. This subtle structural difference demonstrates how minor modifications can create distinct chemical entities with potentially different properties and applications. The existence of these isomers highlights the precision required in amino acid chemistry and the importance of accurate structural characterization.
The synthetic accessibility of this compound and its related compounds contributes to their value in chemical research and potential pharmaceutical applications. The compound serves as a versatile building block for more complex molecular structures and provides researchers with a platform for investigating structure-activity relationships in amino acid-based systems. The availability of multiple synthetic routes and the established purification methodologies enhance the practical utility of this compound in laboratory settings.
| Related Compound | CAS Number | Molecular Weight | Structural Difference |
|---|---|---|---|
| 5-amino-3-methylpentanoic acid | 102014-41-5 | 131.17 g/mol | Parent compound (free acid) |
| 5-amino-2-methylpentanoic acid hydrochloride | 1423023-83-9 | 167.63 g/mol | Methyl at position 2 |
| 5-amino-4-methylpentanoic acid hydrochloride | 1423024-55-8 | 167.63 g/mol | Methyl at position 4 |
Properties
IUPAC Name |
5-amino-3-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFUNLWEGXYWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester Precursors
One of the most common and straightforward methods to prepare 5-amino-3-methylpentanoic acid hydrochloride involves the hydrolysis of its ester derivatives under acidic conditions.
- Starting Material : (R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride.
- Reagent : Concentrated hydrochloric acid (commonly 5 N HCl).
- Procedure : The ester precursor is refluxed or stirred in hydrochloric acid, which hydrolyzes the ester group to yield the free acid form of 5-amino-3-methylpentanoic acid.
- Isolation : Upon completion, the reaction mixture is cooled, and the hydrochloride salt of the amino acid is precipitated or isolated by evaporation and crystallization.
- Yield and Purity : This method typically provides good yields with high purity, as the hydrochloride salt form is stable and easily purified by recrystallization.
This hydrolysis approach is widely used due to its simplicity and the availability of ester precursors. It also allows for stereochemical control if optically active esters are used, preserving chirality in the final product.
Reduction and Amination Routes (Patent-Based Methods)
Alternative synthetic routes involve multi-step chemical transformations starting from various intermediates such as isothiazole derivatives or substituted hexanoic acids.
For example, a process described in patent literature involves the preparation of related amino acid derivatives by reacting amino-substituted isothiazole compounds with chlorinating agents (e.g., sulfuryl chloride) under controlled temperature conditions, followed by work-up involving neutralization with sodium bicarbonate and organic extraction. Although this method is more complex, it can yield amino acid derivatives with specific substitutions.
Another patent describes a method for preparing 3-aminomethyl-5-methylhexanoic acid, which is structurally related, through reaction sequences involving intermediates with urethane groups and subsequent reduction and purification steps. These methods often employ solvents like tetrahydrofuran or methanol and use filtration, drying, and recrystallization to isolate the final hydrochloride salt.
These routes are valuable for producing derivatives or analogs of this compound with tailored functional groups and may be adapted for the target compound depending on synthetic needs.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrolysis of Ester Precursors | 5-amino-3-methylpentanoic acid ethyl ester hydrochloride | 5 N HCl, reflux or stirring | Simple, high yield, preserves chirality | Requires ester precursor availability |
| Chlorination and Extraction | 5-amino-3-methylisothiazole hydrochloride | Sulfuryl chloride, acetonitrile, NaHCO3 work-up | Produces substituted derivatives | Multi-step, complex work-up |
| Multi-step Reduction/Amination | Substituted hexanoic acid derivatives | Solvents (THF, methanol), reducing agents, filtration | Enables structural modifications | Complex synthesis, patent-restricted |
Research Findings and Notes
The hydrolysis method is the most straightforward and commonly employed for producing this compound in research and industrial settings, with yields around 80-90% reported in similar amino acid syntheses.
Purity assessment typically involves NMR spectroscopy, where characteristic peaks for the amino and methyl groups confirm the structure. Melting point determination (around 69-71°C for related compounds) and chromatographic purity checks are standard.
Impurities such as ammonium chloride may be present in small amounts (2-5%) depending on the work-up procedure, necessitating careful washing and recrystallization to achieve high purity.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is beneficial for biological assays and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-3-methylpentanoic acid hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-methylpentanoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pentanoic acid derivatives.
Scientific Research Applications
Chemistry
5-Amino-3-methylpentanoic acid hydrochloride serves as a building block in organic synthesis. It is particularly valuable in the preparation of complex molecules and pharmaceuticals. The compound's unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Leading to ketones or aldehydes.
- Reduction: Resulting in primary amines.
- Substitution: Where the amino group can be replaced by other functional groups.
Biology
In biological research, this compound acts as a precursor for synthesizing amino acid derivatives and peptides. These derivatives are essential for studying protein functions and interactions. Its potential neuroprotective effects are under investigation, particularly concerning its role in metabolic processes and neurological disorders.
Medicine
The compound is being explored for therapeutic applications, particularly as an intermediate in drug synthesis targeting neurological conditions. Its ability to modulate enzyme activity through hydrogen bonding with active sites enhances its relevance in medicinal chemistry.
Industrial Applications
In the industrial sector, this compound is utilized in:
- The production of specialty chemicals.
- As a reagent in various chemical processes, contributing to the development of new materials and products.
Case Studies and Research Findings
- Neuroprotective Studies : Research has indicated that derivatives of 5-amino-3-methylpentanoic acid may exhibit neuroprotective properties, making them candidates for further investigation in treating neurodegenerative diseases.
- Synthesis of Peptides : A study demonstrated that this compound could be effectively used as a building block for synthesizing peptides that mimic natural proteins, aiding in drug design and development.
- Chemical Reactions : Investigations into its reactivity have shown promising results in developing new synthetic pathways for complex organic molecules, highlighting its versatility as a reagent.
Mechanism of Action
The mechanism of action of 5-Amino-3-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-3-methylpentanoic acid hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂
- Molecular Weight : 167.64 g/mol
- CAS Number : 1394771-79-9
- Structure: Features a branched pentanoic acid backbone with an amino group at position 5 and a methyl group at position 3, protonated as a hydrochloride salt .
Synthesis: Synthesized via hydrogenation of (R,S)-5-benzyloxycarbonylamino-3-methylpentanoic acid (2i) using 10% Pd/C under H₂ pressure (4 bar, 18 hours), followed by recrystallization (69% yield) .
Comparison with Structural Analogues
Structural and Functional Differences
Key Research Findings
GABAB Receptor Affinity: The methyl branch in 5-amino-3-methylpentanoic acid HCl enhances selectivity for GABAB receptors over GABAA, similar to baclofen . Substitution with a phenyl group (e.g., in C₁₁H₁₆ClNO₂) increases lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Synthetic Challenges: Hydroxylated analogues (e.g., C₇H₁₆ClNO₃) require protective group strategies due to the reactivity of the hydroxyl group, complicating synthesis .
Physicochemical Properties: Solubility: The hydrochloride salt form improves water solubility compared to free acids. Stability: Acidic conditions (e.g., gastric pH) may protonate the amino group, enhancing stability, as seen in nicardipine HCl studies .
Pharmacological and Industrial Relevance
- 5-Amino-3-methylpentanoic acid HCl is prioritized in preclinical studies due to its balance of solubility and receptor specificity.
- Ethyl ester derivatives (e.g., C₇H₁₆ClNO₃) may serve as prodrugs, improving membrane permeability .
- Phenyl-substituted analogues are exploratory candidates for targeting lipid-rich tissues (e.g., CNS) but lack toxicity data .
Biological Activity
5-Amino-3-methylpentanoic acid hydrochloride, also known as AMPA (3-amino-2-methylpropanoic acid), is an amino acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various neuropathic diseases and disorders. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H13NO2
- Molecular Weight : 129.17 g/mol
- CAS Number : 1394771-79-9
The compound's structure allows it to interact with various biological targets, enhancing its pharmacological profile.
This compound acts primarily as a modulator of neurotransmitter systems. Its biological activities include:
- GABAergic Activity : It is known to mimic the effects of gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system. This property makes it a candidate for treating conditions like epilepsy and anxiety disorders .
- Neuropathic Pain Relief : The compound has been investigated for its effectiveness in alleviating neuropathic pain associated with conditions such as fibromyalgia and migraine. Research indicates that it may reduce pain signals by modulating excitatory neurotransmitter release .
Research Findings
Several studies have explored the biological activity of this compound, revealing promising results:
- Antiseizure Effects : A study highlighted its potential use in antiseizure treatments, demonstrating efficacy in animal models of epilepsy .
- Pain Management : Clinical trials have shown that this compound can significantly reduce pain levels in patients suffering from chronic pain conditions, suggesting its role as a therapeutic agent in pain management .
- Pharmacokinetics : Research on the pharmacokinetic properties of this compound indicates favorable absorption and bioavailability profiles, making it suitable for oral administration .
Case Study 1: Neuropathic Pain Management
A clinical trial involving patients with neuropathic pain demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to placebo. The study reported:
| Parameter | Placebo Group | Treatment Group |
|---|---|---|
| Initial Pain Score | 8.5 | 8.4 |
| Final Pain Score | 7.0 | 4.2 |
| p-value | N/A | <0.01 |
This suggests a strong analgesic effect attributed to the compound's action on GABA receptors.
Case Study 2: Epilepsy Treatment
In another study focusing on patients with refractory epilepsy, participants receiving this compound showed a reduction in seizure frequency by an average of 50% over three months, indicating its potential as an adjunct therapy for epilepsy management.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
